molecular formula C6HBr2F5S B15321655 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene

3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene

Cat. No.: B15321655
M. Wt: 359.94 g/mol
InChI Key: JQFVNCWULVVXBP-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene is an organosulfur compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the bromination of a thiophene derivative. One common method is the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene using bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of bromine and ensure selective bromination at the 3 and 5 positions of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene in various applications involves its ability to participate in electron transfer processes and form stable conjugated systems. The bromine atoms and pentafluoroethyl group influence the electronic distribution within the thiophene ring, making it a versatile intermediate for further functionalization. In organic electronics, its incorporation into polymers enhances charge transport and light-emitting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for developing advanced materials with tailored properties.

Properties

Molecular Formula

C6HBr2F5S

Molecular Weight

359.94 g/mol

IUPAC Name

3,5-dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene

InChI

InChI=1S/C6HBr2F5S/c7-2-1-3(8)14-4(2)5(9,10)6(11,12)13/h1H

InChI Key

JQFVNCWULVVXBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C(C(F)(F)F)(F)F)Br

Origin of Product

United States

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